Product packaging for 6-Chloro-4-ethoxyquinazoline(Cat. No.:CAS No. 7505-75-1)

6-Chloro-4-ethoxyquinazoline

Cat. No.: B12043495
CAS No.: 7505-75-1
M. Wt: 208.64 g/mol
InChI Key: ZBDPLPRMJBHVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-ethoxyquinazoline is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel targeted therapies. The quinazoline core is a privileged structure in drug discovery, well-known for its ability to interact with various biological targets . This compound is specifically recognized as a key synthetic intermediate for generating diversely substituted quinazoline derivatives . Its high reactivity at the 4-position, where the chlorine atom can be readily displaced by nucleophiles (such as anilines), allows researchers to efficiently create libraries of compounds for structure-activity relationship (SAR) studies . Researchers primarily utilize this scaffold to design and synthesize potential inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) . EGFR is a well-validated target in oncology, and several approved quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, demonstrate the clinical importance of this chemical class . These inhibitors typically function by competitively binding to the ATP-binding site of the kinase, thereby blocking the signaling pathways that drive cancer cell proliferation and survival . Beyond its role in creating EGFR inhibitors, the this compound scaffold shows potential for developing multi-targeting agents. Compounds based on this structure have been investigated for their dual activity, targeting both microtubule dynamics in the cell cytoskeleton and multiple receptor tyrosine kinases (RTKs) simultaneously, which can offer a promising strategy to overcome drug resistance in cancer therapy . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O B12043495 6-Chloro-4-ethoxyquinazoline CAS No. 7505-75-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7505-75-1

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

6-chloro-4-ethoxyquinazoline

InChI

InChI=1S/C10H9ClN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3

InChI Key

ZBDPLPRMJBHVSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC2=C1C=C(C=C2)Cl

Origin of Product

United States

Investigation of Biological Activities and Pharmacological Potential

Anticancer and Antiproliferative Research

Quinazoline (B50416) derivatives are recognized for their potential as anticancer agents, and the presence of a halogen, like chlorine, on the quinazoline ring can influence their cytotoxic activity. researchgate.netnih.gov Research has explored the antiproliferative effects of compounds related to 6-Chloro-4-ethoxyquinazoline in various cancer models. smolecule.comontosight.ai

Cytotoxic Activity in Diverse Cancer Cell Lines

The cytotoxic effects of derivatives of this compound have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. These cell lines include:

MCF-7 (Breast Cancer): Derivatives have shown cytotoxic activity against MCF-7 cells. medchemexpress.comwaocp.org For instance, certain quinazoline-based pyrimidodiazepines derived from a related 2-chloro-4-anilinoquinazoline structure displayed significant antiproliferative activity against MCF-7 cells. rsc.org

A549 (Lung Cancer): 6-arylureido-4-anilinoquinazoline derivatives have exhibited promising anti-proliferative bioactivities against A549 cells. frontiersin.org

5637 (Bladder Cancer): While direct data on this compound is limited, the broader class of quinazolines has been investigated for activity against various cancers.

HepG-2 (Liver Cancer): Some multi-targeted kinase inhibitors with a quinazoline core have shown anti-cancer activity against HepG2 cells. medchemexpress.com

HCT-116 (Colon Cancer): Quinazoline-chalcone derivatives have demonstrated high antiproliferative activity against HCT-116 colon cancer cells. rsc.org

HeLa (Cervical Cancer): Novel quinazolinone derivatives have been screened against HeLa cell lines. researchgate.net Additionally, other kinase inhibitors have shown activity against HeLa cells. medchemexpress.com

K562 (Leukemia): A quinazoline-chalcone derivative showed high antiproliferative activity with a GI50 value between 0.622–1.81 μM against K-562 leukemia cells. rsc.org

LNCaP (Prostate Cancer): The broader class of quinazoline derivatives has been investigated in the context of prostate cancer.

MDA-MB-231 (Breast Cancer): VEGFR-2 inhibitors based on a quinazoline structure have shown growth inhibitory activity on MDA-MB-231 breast cancer cell lines. medchemexpress.com

WI-38 (Normal Lung Fibroblast): In some studies, quinazoline derivatives have exhibited lower toxicity in normal cell lines like WI-38 compared to cancer cells, suggesting a degree of selectivity. medchemexpress.com

Interactive Table: Cytotoxic Activity of Quinazoline Derivatives

Cell LineCancer TypeDerivative TypeObserved EffectReference
MCF-7 Breast CancerQuinazoline-based pyrimidodiazepinesAntiproliferative activity rsc.org
A549 Lung Cancer6-arylureido-4-anilinoquinazolinesAnti-proliferative bioactivity frontiersin.org
HepG-2 Liver CancerMulti-targeted kinase inhibitorsAnti-cancer activity medchemexpress.com
HCT-116 Colon CancerQuinazoline-chalconesHigh antiproliferative activity rsc.org
HeLa Cervical CancerQuinazolinone derivativesScreened for activity researchgate.net
K562 LeukemiaQuinazoline-chalconesHigh antiproliferative activity rsc.org
MDA-MB-231 Breast CancerVEGFR-2 inhibitorsGrowth inhibitory activity medchemexpress.com
WI-38 Normal LungMulti-targeted kinase inhibitorsLower toxicity medchemexpress.com

Molecular Mechanisms of Action in Oncological Contexts

The anticancer effects of this compound derivatives are attributed to their interaction with key molecular targets involved in cancer cell proliferation and survival.

A significant mechanism of action for many quinazoline-based anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that is often overexpressed in various human tumors. researchgate.netjhoponline.com The 4-anilinoquinazoline (B1210976) scaffold is a crucial component for EGFR inhibition. frontiersin.org Derivatives of this compound have been designed as EGFR inhibitors. For example, a series of 6-arylureido-4-anilinoquinazoline derivatives showed potent EGFR inhibitory activities. frontiersin.org Molecular modeling studies have indicated that these compounds can bind effectively to the ATP binding site of EGFR. frontiersin.org Some irreversible EGFR tyrosine kinase inhibitors derived from the anilinoquinazoline (B1252766) scaffold have been developed to overcome resistance to first-generation inhibitors. nih.gov

Quinazoline derivatives are known to act as inhibitors of various protein kinases that are critical for cell signaling pathways related to cancer cell proliferation. evitachem.com The regulation of protein kinase cascades is a vital cellular process, and its dysregulation is a hallmark of cancer. nih.govmdpi.comelifesciences.org The inhibitory action of these compounds can disrupt signaling pathways that promote tumor growth. smolecule.com Besides EGFR, other kinases such as those involved in the Ras/MAPK and Akt/mTOR pathways can be affected. unipr.it

Several studies have demonstrated that quinazoline derivatives can induce cell cycle arrest, a key mechanism for controlling cell proliferation. smolecule.com Specifically, some derivatives have been shown to cause an arrest at the G2/M phase of the cell cycle. nih.gov For instance, a novel chalcone (B49325) derivative was found to induce G2/M phase cell cycle arrest in ovarian cancer cells. mdpi.comnih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The induction of G2/M arrest is often associated with the modulation of cell cycle regulatory proteins. researchgate.net

In addition to cell cycle arrest, this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. smolecule.com The induction of apoptosis is a desirable characteristic for anticancer drugs. Research has shown that some quinazoline derivatives trigger apoptosis through the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential. mdpi.com The process of apoptosis is often confirmed by methods such as Annexin V-FITC staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. researchgate.net Some pyrazole (B372694) derivatives, for example, have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase-3. waocp.org

DNA Repair Nuclease Inhibition (e.g., SNM1A)

The human SNM1A nuclease is a crucial enzyme in the DNA damage repair pathway, specifically in the repair of DNA interstrand cross-links (ICLs). nih.gov ICLs are highly cytotoxic lesions that can be induced by certain chemotherapeutic agents like cisplatin. nih.gov Consequently, inhibiting SNM1A is an attractive strategy to increase the efficacy of these anticancer drugs. nih.gov

Research into small molecule inhibitors has identified the quinazoline core as a promising scaffold. In one extensive study, a high-throughput screen for SNM1A inhibitors led to the development of potent quinazoline-hydroxamic acid derivatives. nih.gov These inhibitors function by binding to the active site of the SNM1A enzyme. nih.gov While this compound itself was not the final lead compound, the study highlighted the importance of the substitution pattern on the quinazoline ring. Specifically, a potential interaction was noted between the 6'-chloro group of certain synthesized inhibitors and the amino acid residue Ser 375 in the SNM1A active site. nih.gov

Furthermore, in the process of optimizing these inhibitors, researchers synthesized intermediates that are direct derivatives of the target compound, such as Ethyl (6-chloro-2-ethoxyquinazolin-4-yl)-L-alaninate. rsc.org The investigation into these 6-chloro substituted quinazolines underscores the relevance of this specific chemical moiety in the design of SNM1A inhibitors. nih.gov By disrupting a key DNA repair mechanism, such inhibitors are shown to sensitize cancer cells to crosslinking agents like cisplatin, validating SNM1A as a viable target in cancer therapy. nih.govnih.gov

Radiosensitizing Efficacy in Cancer Therapy Research

Radiotherapy is a fundamental modality in cancer treatment that uses ionizing radiation to damage and destroy cancer cells. nih.gov Radiosensitizers are chemical agents that make tumor cells more susceptible to radiation, thereby enhancing the therapeutic effect without increasing the damage to surrounding healthy tissue. nih.gov

A promising strategy for radiosensitization involves targeting DNA repair pathways. nih.gov As discussed previously, 6-chloro-quinazoline derivatives are being investigated as inhibitors of the DNA repair nuclease SNM1A. nih.govrsc.org The inhibition of SNM1A is particularly relevant to radiosensitization because the enzyme is crucial for repairing complex DNA breaks, including those induced by radiation. Research has shown that cells deficient in SNM1A exhibit increased sensitivity to radiation and radiomimetic agents. This suggests that the catalytic domain of SNM1A is an attractive target for the potentiation of radiotherapy.

Therefore, by inhibiting SNM1A, this compound and its derivatives could potentially prevent cancer cells from repairing the DNA damage caused by ionizing radiation. This would lead to an accumulation of lethal damage and enhance cell killing, effectively sensitizing the tumor to radiation treatment. While direct studies confirming the radiosensitizing efficacy of this compound are not yet prevalent, its role as a scaffold for SNM1A inhibitors provides a strong mechanistic rationale for its investigation in this area of cancer therapy research.

Antimicrobial Research

The quinazoline framework is not only explored in oncology but is also a well-established source of compounds with antimicrobial properties. evitachem.comconicet.gov.ar Various derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens, addressing the urgent need for new antimicrobial agents in the face of growing resistance.

Antibacterial Spectrum (e.g., Gram-positive, Gram-negative Strains)

Derivatives of the quinazoline scaffold have been tested against a range of bacteria, including both Gram-positive and Gram-negative strains. In one study, a series of novel quinazolinone derivatives were synthesized and their antimicrobial potential was evaluated. nih.gov The results, summarized in the table below, show that certain compounds exhibited inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. nih.gov

Another study focusing on different quinazolinone derivatives also reported antibacterial activity against a panel of six Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.24 mg/mL. nih.gov These studies demonstrate that the quinazoline core can be chemically modified to produce compounds with a notable spectrum of antibacterial action.

Antibacterial Activity of Synthesized Quinazolinone Derivatives (Inhibition Zone Diameter in mm)
CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Compound 4c161314-
Compound 4d1411--
Compound 617161512
Compound 920171513
Compound 1020161412
Ampicillin (Ref.)28312522
nih.gov

Antifungal Activity

In addition to antibacterial effects, the antifungal potential of quinazoline derivatives has been a subject of investigation. Fungal infections, particularly from species like Aspergillus flavus and Candida albicans, pose significant health risks, and new antifungal agents are needed. nih.gov

The same study that evaluated antibacterial properties also tested its synthesized quinazolinone derivatives against these two fungal strains. nih.gov The results indicated that the antifungal activity was compound-specific, with some derivatives showing efficacy against C. albicans and others against both fungi. For example, compounds 9 and 10 from the series were active against both A. flavus and C. albicans. nih.gov Research on other related structures, such as a 6-bromo-quinazolin-4(3H)-ylidene derivative, also showed notable antifungal activity that was comparable to the standard drug ketoconazole. zsmu.edu.ua

Antifungal Activity of Synthesized Quinazolinone Derivatives (Inhibition Zone Diameter in mm)
CompoundAspergillus flavusCandida albicans
Compound 4c1416
Compound 4d1314
Compound 61517
Compound 91618
Compound 101517
Amphotericin B (Ref.)2225
nih.gov

Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, DNA Interaction)

Understanding the mechanism by which an antimicrobial agent works is crucial for its development and for overcoming resistance. For quinazoline derivatives, several potential mechanisms have been proposed. Generally, they are thought to exert their antimicrobial effects by interfering with vital cellular processes, such as disrupting the synthesis of the bacterial cell wall or inhibiting essential metabolic pathways. evitachem.com

More specific insights have come from computational docking studies on a series of quinazolinone derivatives. nih.gov These studies suggested a probable mechanism for their antibacterial action involves the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. nih.gov For their antifungal activity, the same study implicated the inhibition of lanosterol (B1674476) 14-alpha-demethylase (CYP51), an enzyme critical for the synthesis of ergosterol (B1671047), which is the primary sterol in fungal cell membranes and is analogous to cholesterol in mammalian cells. nih.gov The inhibition of ergosterol synthesis disrupts membrane integrity and leads to fungal cell death. These findings provide a molecular basis for the observed antibacterial and antifungal activities of the quinazoline chemical class.

Anti-inflammatory Research

Direct studies evaluating the anti-inflammatory properties of this compound are not readily found in the current body of scientific literature. Nevertheless, the quinazoline chemical family is widely recognized for its anti-inflammatory potential. evitachem.com Various derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways. For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones have shown notable analgesic and anti-inflammatory functions. researchgate.net Similarly, research into other substituted quinazolines has demonstrated activities comparable to established anti-inflammatory drugs like indomethacin (B1671933) in preclinical models, such as the carrageenan-induced paw edema test. researchgate.net The anti-inflammatory activity of the quinazoline class suggests that this compound could be a candidate for such investigations, although specific data remains to be generated.

Antioxidant Research

Specific antioxidant research focused on this compound is not presently available. The investigation of antioxidant properties is a common theme in the study of heterocyclic compounds, including quinazolines. For example, studies on different classes of quinazolin-4(3H)-one derivatives have been conducted to assess their antioxidant capabilities. nih.gov These studies often employ various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and metal chelation to determine activity. nih.govnih.gov

For illustrative purposes, research on other heterocyclic structures highlights how substitutions can influence antioxidant potential. In a series of coumarin (B35378) derivatives, a compound with a 6-chloro substitution was found to be the most active in the DPPH assay. mdpi.com While this finding is from a different class of compounds, it underscores that the chloro-substitution pattern of this compound could be relevant to its potential antioxidant profile, warranting future investigation.

Receptor Antagonism and Agonism Studies

There is no available research detailing the receptor antagonism or agonism of this compound. Such studies determine whether a compound blocks a receptor's action (antagonism) or mimics the action of the natural ligand to activate it (agonism). taconic.com

The quinazoline framework is a key feature in molecules that target various receptors. Notably, derivatives of 4-anilinoquinazoline are well-known as inhibitors of the Epidermal Growth Factor Receptor (EGFR), acting as antagonists to its tyrosine kinase activity. nih.govunipa.it Furthermore, other quinazoline derivatives have been explored as potential antagonists for adenosine (B11128) receptors. smolecule.com The potential for this compound to interact with specific receptors is plausible based on the activities of its structural relatives, but remains an uninvestigated area of its pharmacology.

CC Chemokine Receptor 2 (CCR2) Antagonism

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2, are critically involved in the migration of monocytes and macrophages to sites of inflammation. googleapis.comnih.gov This signaling axis is implicated in a variety of inflammatory and immunoregulatory diseases, including atherosclerosis, asthma, and neuropathic pain. googleapis.comnih.govnih.gov Consequently, antagonizing CCR2 is a significant therapeutic strategy to mitigate inflammation driven by macrophages. googleapis.com

Derivatives of the quinazoline scaffold have been explored for their potential as CCR2 antagonists. For instance, compounds incorporating a 4-chloro-6-trifluoromethylquinazoline moiety have been synthesized and evaluated for their CCR2 binding affinity. nih.gov The development of CCR2 antagonists is a focal point in drug discovery, aiming to block the inflammatory cascade at a crucial step. googleapis.comnih.gov The binding of antagonists to CCR2 can be complex, involving both orthosteric and allosteric sites on the receptor. nih.gov The structure of CCR2 reveals a highly druggable allosteric pocket, which presents an opportunity for the development of non-competitive inhibitors. nih.gov

Research has shown that certain quinazoline-based compounds can act as potent CCR2 antagonists. googleapis.comnih.gov The effectiveness of these antagonists can be influenced by their pharmacokinetic properties, with a long residence time on the receptor being a desirable characteristic for sustained in vivo efficacy. nih.gov The modulation of CCR2 by small molecules highlights the therapeutic potential of targeting this receptor in various disease states. nih.govmdpi.com

ReceptorRole in DiseaseTherapeutic StrategyReference
CCR2 Mediates monocyte/macrophage migration in inflammationAntagonism to block inflammatory signaling googleapis.comnih.gov

Other Receptor Modulations (e.g., Fibrinogen Receptor, Hedgehog)

Quinazoline derivatives have been investigated for their activity as antagonists of the fibrinogen receptor. researchgate.net Additionally, chloromethylquinazolines serve as precursors in the synthesis of antagonists for the Hedgehog signaling pathway, which is implicated in conditions like basal cell carcinoma. vulcanchem.comijbs.com The Hedgehog pathway is a crucial regulator of embryonic development and its aberrant activation is linked to various cancers. nih.govnih.gov

The core of the Hedgehog signaling pathway involves the Patched (PTCH) and Smoothened (SMO) receptors. nih.govnih.gov In the absence of the Hedgehog ligand, PTCH inhibits SMO. Ligand binding relieves this inhibition, activating a downstream signaling cascade that involves the GLI family of transcription factors. nih.govnih.gov Antagonists of this pathway often target the SMO receptor. ijbs.com

Receptor/PathwayAssociated ConditionTherapeutic RelevanceReference
Fibrinogen Receptor ThrombosisAntagonism researchgate.net
Hedgehog Signaling Basal Cell Carcinoma, other cancersAntagonism of the SMO receptor vulcanchem.comijbs.com

Other Pharmacological Activities of Interest

Antiviral Research (e.g., Anti-influenza)

The quest for effective antiviral agents is a continuous effort in medicinal chemistry. Quinazoline derivatives have been a part of this research, with studies exploring their potential against various viruses, including influenza. nih.gov The influenza virus, with its high mutability, necessitates the development of new drugs that can overcome resistance to existing treatments. nih.govnih.gov

Research into novel anti-influenza drugs has identified various compounds that inhibit viral replication. nih.govcda-amc.ca For example, Triazavirine, a compound with a different heterocyclic core, has shown efficacy against influenza A and B viruses, including rimantadine-resistant strains and avian influenza A (H5N1). nih.gov While specific studies focusing solely on the anti-influenza activity of this compound are not detailed in the provided results, the broader class of quinazolines is of interest in antiviral research.

Antiparasitic Research

The development of new antimalarial drugs is crucial to combat resistant strains of the malaria parasite. nih.gov Structural modifications of existing drugs like chloroquine, a 4-aminoquinoline (B48711) compound, represent an important strategy in this field. nih.gov Research into 6-chloro-2-arylvinylquinolines has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov

These studies have indicated that the presence of a chlorine atom at the C6 position of the quinoline (B57606) ring can enhance antiplasmodial potency compared to other substituents like fluorine or a methoxy (B1213986) group. nih.gov This highlights the importance of the substitution pattern on the quinazoline or quinoline core for antimalarial efficacy.

Psychotropic Activity Assessment (e.g., Anticonvulsant, Sedative, Hypnotic, Antidepressant)

Quinazoline derivatives have been historically investigated for their effects on the central nervous system. researchgate.net Various studies have assessed the potential for anticonvulsant, sedative, hypnotic, anxiolytic, and antidepressant activities in compounds containing the quinazoline scaffold. nih.govnih.govkne-publishing.com

The mechanisms underlying these activities often involve modulation of neurotransmitter systems, such as the GABAergic and serotonergic systems. nih.govwikipedia.org For example, many sedative and anticonvulsant drugs, like benzodiazepines, enhance the effect of the neurotransmitter GABA at the GABA-A receptor. nih.govwikipedia.org Some antidepressants also exert their effects by blocking the receptors of wake-promoting neurotransmitters like serotonin (B10506) and histamine. medscape.com While direct studies on this compound for these specific psychotropic activities were not found, the general class of quinazolines has shown promise in this area. researchgate.net

Pharmacological ActivityPotential MechanismRelated Drug ClassReference
Anticonvulsant Positive allosteric modulation of GABA-A receptorsBenzodiazepines nih.gov
Sedative/Hypnotic Enhancement of GABAergic inhibitionBenzodiazepines, Nonbenzodiazepines wikipedia.orgmedscape.com
Antidepressant Modulation of serotonergic and other neurotransmitter systemsSSRIs, TCAs nih.govmedscape.com

Antiplatelet and Hypotensive Properties

The prevention of platelet aggregation is a key strategy in managing cardiovascular diseases. nih.govmdpi.com Quinazoline derivatives have been noted for their potential antiplatelet activity. researchgate.net This activity is crucial in preventing thrombotic events that can lead to serious conditions like myocardial infarction and stroke. nih.gov

In addition to antiplatelet effects, certain quinazoline derivatives have been investigated for their hypotensive (blood pressure lowering) properties. researchgate.netgoogle.com These compounds may act as vasodilators, contributing to their antihypertensive effects. google.com

Structure Activity Relationship Sar Studies and Rational Design

Influence of Substituents on Biological Efficacy

Modifications to the quinazoline (B50416) scaffold, including halogenation and the introduction of various functional groups at specific positions, can significantly alter physicochemical properties and, consequently, biological activity. researchgate.net Positions 2, 6, and 8 of the quinazoline ring system have been identified as particularly significant for influencing different pharmacological activities. researchgate.net

The presence of a halogen atom at the C-6 position of the quinazoline ring is a common feature in many biologically active derivatives and is often crucial for their efficacy. Research has shown that halogenation at this position can enhance the activity of certain quinazoline-based compounds. nih.gov For instance, the presence of a halogen, such as chlorine, at position 6 is reported to improve the antimicrobial activities of quinazolinone derivatives. nih.gov

In a series of 2-arylvinylquinolines developed as antimalarial agents, the nature of the substituent at C-6 was found to be a critical determinant of antiplasmodial potency. Comparative analysis revealed that analogs featuring a chlorine atom at the C-6 position were superior to those with a fluorine atom or a methoxy (B1213986) group. This suggests that for this particular scaffold, the size and electronic properties of chlorine are optimal for activity.

Table 1: Effect of C-6 Substitution on Antiplasmodial Activity of Arylvinylquinolines
CompoundSubstitution at C-6 (R¹)EC₅₀ (nM) against Dd2 strain
47Cl37.0 ± 4.3
44F82.6 ± 9.4
39MeO88.7 ± 2.3

This trend was further supported by studies on other series where substitution at the 6-position with fluorine or hydrogen was less tolerated compared to bromine or chlorine, indicating a preference for larger halogens at this position for certain biological targets. nih.gov

The substituent at the C-4 position of the quinazoline ring plays a pivotal role in modulating biological activity. The introduction of an alkoxy group, such as an ethoxy group, can significantly influence a compound's potency and selectivity. In the context of antiplasmodial agents based on a 2-trichloromethylquinazoline scaffold, a systematic SAR study at position 4 was conducted by synthesizing derivatives with various alkoxy groups. nih.gov

The study revealed that the length of the aliphatic alcohol chain in the 4-alkoxy substituent affects both antiplasmodial activity and cytotoxicity. While linear aliphatic alcohols from C1 (methoxy) to C4 (butoxy) were successfully introduced, a clear trend emerged. The 4-ethoxy and 4-propoxy derivatives showed notable antiplasmodial activity, but increasing the chain length to butoxy led to a decrease in efficacy. nih.gov Interestingly, the substitution of an amino group with an alkoxy group at position 4 has also been reported to result in a loss of activity in assays targeting the aggregation of mutant huntingtin protein, demonstrating that the influence of this group is highly dependent on the specific biological target and molecular scaffold. nih.gov

Table 2: Antiplasmodial Activity and Cytotoxicity of 4-Alkoxy-2-trichloromethylquinazolines nih.gov
Compound4-Alkoxy SubstituentEC₅₀ (K1 P. falciparum) µMCC₅₀ (HepG2) µM
26Methoxy14.0 ± 1.2> 50
27Ethoxy5.8 ± 0.5> 50
28Propoxy5.5 ± 0.4> 50
29Butoxy11.0 ± 0.9> 50

Beyond positions 6 and 4, substitutions at other sites on the quinazoline ring are also critical for determining the pharmacological profile. SAR studies have consistently shown that positions 2, 3, and 7 are key locations for modification to enhance or alter biological activity. researchgate.netnih.gov

For example, in the development of anticancer agents, substitutions at C-2 and C-7 are frequently explored. The introduction of specific groups at C-2 can significantly enhance inhibitory activity against targets like tubulin. mdpi.com In one study, 2-alkoxy substituted compounds, including a 2-ethoxy derivative, exhibited high potency against tumor cell growth. mdpi.com Similarly, substitutions at the C-7 position with groups like methoxy or morpholinopropoxy have been instrumental in developing potent kinase inhibitors. mdpi.com The nature of the substituent at position 3 is also vital, with studies showing that the addition of different heterocyclic moieties at this position can increase activity. researchgate.net

Table 3: General Influence of Substitutions on the Quinazoline Ring
PositionGeneral Role in Biological ActivitySupporting Findings
C-2Essential for antimicrobial and anticancer activities. nih.gov Often substituted with alkyl, amine, or thiol groups. nih.gov2-alkylamino and 2-alkoxy substituents showed high antiproliferative potency. mdpi.com
N-3Important for antimicrobial activity. nih.gov Often substituted with bulky or heterocyclic groups. researchgate.netnih.govAddition of heterocyclic moieties can increase activity. researchgate.net
C-5Contributes to anticancer activity. arabjchem.orgSubstitution at C-5 is a contributory factor for anticancer activity. arabjchem.org
C-7Key position for modulating anticancer activity, particularly for kinase inhibitors. nih.govSubstitution with methoxy groups is essential for cytotoxicity in certain series. nih.gov
C-8Significant for various pharmacological activities, including antimicrobial. researchgate.netnih.govThe presence of a halogen atom at C-8 can improve antimicrobial activity. nih.gov

Role of Ethoxy Group at Position 4

Positional Isomerism and Pharmacological Implications

The specific placement of substituents on the quinazoline ring, known as positional isomerism, has profound pharmacological implications. Moving a functional group from one position to another can drastically alter the molecule's shape, electronic distribution, and ability to interact with its biological target, often leading to significant changes in efficacy or a complete loss of activity.

A clear example of this is seen in the development of erlotinib (B232) impurities, where the positions of chloroethoxy and methoxyethoxy groups on the quinazoline ring were interchanged. The synthesis and structural identification of 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazoline-4-amine and its structural isomer, 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4-amine, highlight how distinct isomers can arise from synthesis and possess different properties. ontosight.ai The existence of 7-Chloro-4-ethoxyquinazoline as a positional isomer of the primary compound 6-Chloro-4-ethoxyquinazoline further underscores the importance of precise substituent placement.

The chemical reactivity of the quinazoline ring also dictates the likely positions for substitution, which in turn affects pharmacological design. The expected order of reactivity for electrophilic substitution is positions 8 > 6 > 5 > 7, influencing which isomers are more readily synthesized. nih.gov In functional studies, moving a pharmacologically important furan (B31954) moiety from the C-6 position to the C-2 position of the quinazoline scaffold resulted in a loss of antiproliferative activity, directly demonstrating the critical nature of substituent positioning.

Rational Design Principles for Optimized Analogs

The rational design of optimized analogs of this compound builds upon established SAR principles to create more potent, selective, and effective therapeutic agents. This process involves the strategic modification of the lead compound to enhance its interaction with the biological target and improve its pharmacological properties.

Key design principles include:

Bioisosteric Replacement and Halogen Modification : Based on SAR data indicating the superiority of a chloro group at C-6 for certain activities, designers can explore other halogens (e.g., bromo) or bioisosteres to fine-tune electronic and steric properties for optimal target engagement.

Conformational Restriction : To identify the ideal three-dimensional orientation (bioactive conformation) for target binding, rotatable bonds within the molecule can be locked into fused ring systems. This strategy was used to design conformationally restricted analogs of furo[2,3-d]pyrimidines, confirming that the bioactive conformations for inhibiting different targets (RTKs vs. tubulin) were distinct.

Target-Specific Substitutions : Knowledge of the target's binding site allows for the introduction of functional groups that can form specific, favorable interactions. For example, designing quinazoline derivatives to act as kinase inhibitors often involves adding substituents at the C-6 and C-7 positions that can interact with key amino acid residues in the ATP-binding pocket of enzymes like EGFR.

Modulation of Physicochemical Properties : Substituents are chosen not only for their effect on efficacy but also to improve drug-like properties such as solubility and metabolic stability. For example, polar groups can be introduced at positions like C-6 or C-8 to increase water solubility and bioavailability while maintaining potent inhibitory activity.

By integrating these principles, medicinal chemists can systematically evolve a lead compound like this compound into analogs with superior therapeutic potential.

Computational Chemistry and Mechanistic Elucidation

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to proteins of known three-dimensional structure.

Docking studies with quinazoline (B50416) derivatives have revealed key binding interactions that contribute to their biological activity. While specific studies solely on 6-Chloro-4-ethoxyquinazoline are not extensively detailed in the provided results, the general binding modes of similar quinazoline-based compounds offer valuable insights. For instance, studies on related quinolone derivatives show interactions with key residues in the binding sites of protein targets. nih.gov Hydrogen bonds are a critical component of these interactions, often forming between the quinazoline core's nitrogen atoms and amino acid residues like serine and glycine (B1666218) within the target's active site. nih.govnih.gov Hydrophobic interactions also play a significant role, with the aromatic rings of the quinazoline scaffold interacting with nonpolar residues of the target protein. nih.gov The presence of a chloro group, such as in this compound, can enhance these interactions through halogen bonding or by influencing the electronic properties of the ring system. evitachem.com

Interaction Type Potential Interacting Residues Significance
Hydrogen BondingSerine, Glycine, ArginineStabilizes the ligand-protein complex.
Hydrophobic InteractionsValine, Tyrosine, ProlineContributes to the overall binding affinity.
Halogen BondingElectron-rich residuesCan enhance binding specificity and affinity.

Ligand-Target Binding Interactions

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-protein complexes over time. nih.gov These simulations can reveal how a ligand like this compound and its target protein adapt to each other upon binding, a concept known as "induced fit." mdpi.com MD simulations are crucial for assessing the stability of the interactions predicted by molecular docking. nih.gov By simulating the system in a solvated environment, MD can provide a more realistic representation of the biological context and help to refine the understanding of the binding mode and affinity. mdpi.com

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic and structural properties of molecules. physchemres.orgqulacs.org These calculations can provide insights into a molecule's reactivity, electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO). physchemres.org For this compound, quantum chemical calculations can elucidate the effects of the chloro and ethoxy substituents on the electron distribution of the quinazoline ring system. This information is valuable for understanding its reactivity and its potential to interact with biological targets. evitachem.com

Calculated Property Significance
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.
Electrostatic PotentialPredicts sites for electrophilic and nucleophilic attack.
Dipole MomentInfluences solubility and binding interactions.

In Silico ADMET Prediction (Focus on Drug-Likeness and Pharmacokinetic Potential)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and low toxicity. nih.govscielo.br Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects. researchgate.netjapsonline.com For this compound, ADMET prediction tools can assess its drug-likeness based on criteria such as Lipinski's Rule of Five. researchgate.net These predictions help to guide the design of derivatives with improved pharmacokinetic profiles. semanticscholar.org

ADMET Property Predicted Outcome for Drug-Likeness
Molecular WeightTypically < 500 g/mol
LogP (Lipophilicity)Generally between -2 and 5
Hydrogen Bond DonorsTypically ≤ 5
Hydrogen Bond AcceptorsTypically ≤ 10

Cheminformatics Approaches for Activity Prediction

Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds and their biological activities. Quantitative Structure-Activity Relationship (QSAR) models are a key component of cheminformatics, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing the structural features of a series of quinazoline derivatives and their corresponding activities, QSAR models can be developed to predict the activity of new, untested compounds like this compound. These models can identify key structural motifs and physicochemical properties that are important for a desired biological effect, thereby guiding the rational design of more potent and selective molecules. nih.gov

Conclusion and Future Perspectives in 6 Chloro 4 Ethoxyquinazoline Research

Current Understanding and Research Gaps

6-Chloro-4-ethoxyquinazoline is a heterocyclic organic compound belonging to the quinazoline (B50416) family. smolecule.com The quinazoline structure, which consists of a fused benzene (B151609) and pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.comresearchgate.net The defining features of this particular molecule are the chloro group at the 6-position and an ethoxy group at the 4-position of the quinazoline core. uni.lunih.gov

Current research primarily focuses on the role of this compound as a key intermediate in the synthesis of more complex molecules. smolecule.com Its chemical properties, particularly the reactivity of the chloro group towards nucleophilic substitution, make it a versatile building block for creating a diverse range of derivatives. smolecule.com The ethoxy group also influences the molecule's solubility and electronic properties, which can be crucial for biological activity.

The primary research gap lies in the comprehensive evaluation of the intrinsic biological activity of this compound itself. While its derivatives are extensively studied, the parent compound's own therapeutic potential remains largely unexplored. Furthermore, a deeper understanding of its metabolic pathways and long-term toxicological profile is necessary for any future therapeutic development.

Potential for Novel Therapeutic Agent Development

The quinazoline scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. wisdomlib.orgresearchgate.net this compound serves as a valuable starting material for the creation of novel drug candidates, particularly in the field of oncology. smolecule.com

Research has demonstrated that derivatives synthesized from this compound show promise as inhibitors of specific kinases involved in cancer signaling pathways, such as tyrosine kinases and Aurora kinases. smolecule.com Inhibition of these kinases can interfere with tumor growth and proliferation, and induce apoptosis (programmed cell death). smolecule.com For instance, studies have focused on the design and synthesis of novel 4,6,7-substituted quinazoline derivatives which have shown antiproliferative activity against various human cancer cell lines. smolecule.com

The development of these derivatives often involves modifying the quinazoline core to enhance binding affinity to specific biological targets and improve pharmacokinetic properties. The versatility of the this compound structure allows for systematic modifications to explore structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents.

Table 1: Investigated Therapeutic Targets for Quinazoline Derivatives

Target Class Specific Examples Therapeutic Area
Kinase Inhibitors Epidermal Growth Factor Receptor (EGFR), Tyrosine Kinases, Aurora Kinase Oncology
Enzyme Inhibitors Dihydrofolate reductase (DHFR) Oncology, Infectious Diseases
Receptor Modulators G-protein coupled receptors (GPCRs) Various

Strategies for Overcoming Drug Resistance

Drug resistance is a major challenge in the treatment of diseases like cancer and bacterial infections. Quinazoline derivatives are being actively investigated as a strategy to overcome resistance mechanisms. In oncology, for example, resistance to first-generation EGFR inhibitors often arises from secondary mutations, such as the T790M mutation in non-small cell lung cancer. nih.gov

Research is focused on developing irreversible EGFR inhibitors based on the quinazoline scaffold that can form a covalent bond with the target enzyme, rendering them effective against such mutations. google.com One approach involves designing derivatives of this compound that can target the cysteine residue in the ATP binding site of the EGFR, thereby overcoming resistance. nih.gov A notable example is the development of Transtinib, an anilinoquinazoline (B1252766) derivative, which has shown potent activity against EGFR-mutant cell lines that are resistant to other inhibitors. nih.gov

Furthermore, some quinazoline derivatives have been shown to inhibit efflux pumps in multidrug-resistant bacteria. researchgate.net These pumps are a common mechanism of antibiotic resistance, actively removing drugs from the bacterial cell. By inhibiting these pumps, quinazoline-based compounds can restore the efficacy of existing antibiotics. researchgate.net

Emerging Research Directions and Interdisciplinary Approaches

The future of this compound research is expanding beyond its traditional role in medicinal chemistry. Emerging directions include its application in material sciences and as a probe in chemical biology to investigate cellular signaling pathways. smolecule.com

Interdisciplinary collaboration is becoming increasingly crucial. The synthesis of novel quinazoline derivatives is benefiting from advances in synthetic methodologies, such as transition metal-catalyzed reactions, which are being developed by organic chemists. nih.govmdpi.com These new methods allow for more efficient and diverse modifications of the quinazoline core.

The evaluation of these new compounds requires a multidisciplinary approach, integrating:

Medicinal Chemistry: For the rational design and synthesis of novel derivatives. wisdomlib.org

Pharmacology and Biology: To assess the biological activity, mechanism of action, and potential therapeutic effects. wisdomlib.org

Computational Chemistry: To perform molecular docking and simulation studies to predict the interaction of these compounds with their biological targets and to guide the design process. nih.gov

Material Science: To explore the potential of quinazoline derivatives in the development of new functional materials.

This collaborative effort is essential for translating the potential of this compound and its derivatives into tangible therapeutic applications and novel technologies.

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-4-ethoxyquinazoline, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves multi-step synthesis starting with substituted benzoic acid derivatives. For example, a quinazoline core can be constructed via cyclization reactions using chlorinated precursors, followed by ethoxylation at the 4-position. Key intermediates, such as 6-chloro-4-hydroxyquinazoline, are typically characterized using ¹H/¹³C NMR to confirm substitution patterns and LC-MS to verify molecular weight . Table 1 : Example reaction steps and yields from analogous quinazoline syntheses:
StepReaction TypeKey IntermediateYield (%)
1Cyclization6-Chloro-4-hydroxyquinazoline45-60
2AlkylationThis compound70-85

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in studies of structurally similar compounds like 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline .
  • FT-IR identifies functional groups (e.g., C-Cl stretching at ~750 cm⁻¹, C-O-C ether vibrations at ~1100 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₁₀H₈ClN₂O requires m/z 222.0294) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for ethoxy-substituted quinazolines?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected splitting or integration ratios) often arise from rotameric equilibria or solvent effects . To address this:
  • Perform variable-temperature NMR to observe dynamic rotational barriers.
  • Compare data across solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts.
  • Cross-validate with computational methods (DFT calculations) to predict shielding effects .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer :
  • Reaction solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-position.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve ethoxide ion availability.
  • Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity product (>98%) .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The 6-chloro group acts as a leaving group in Suzuki-Miyaura couplings. Key factors include:
  • Electrophilicity : Electron-withdrawing groups (e.g., -NO₂) at the 2-position increase chloride displacement rates.
  • Ligand selection : Use Pd(PPh₃)₄ with arylboronic acids for efficient cross-coupling (yields >80%) .
    Table 2 : Example coupling partners and yields:
Arylboronic AcidProductYield (%)
Phenyl-6-Phenyl-4-ethoxyquinazoline85
4-Cyanophenyl-6-(4-Cyanophenyl)-4-ethoxy72

Data Analysis & Reporting Guidelines

Q. What statistical methods are appropriate for analyzing biological activity data involving this compound derivatives?

  • Methodological Answer :
  • Dose-response curves : Fit data using nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.
  • ANOVA : Compare efficacy across derivatives with post-hoc Tukey tests to control for Type I errors.
  • QSAR modeling : Use descriptors like logP and molar refractivity to correlate structure with anti-inflammatory activity .

Q. How should crystallographic data for this compound be reported to meet journal standards?

  • Methodological Answer : Include:
  • CIF files with refined parameters (R-factor < 0.05).
  • ORTEP diagrams showing thermal ellipsoids at 50% probability.
  • Hydrogen bonding networks (e.g., distance/angle tables) for supramolecular analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.